(3-Methoxyoxan-3-yl)methanamine

Description

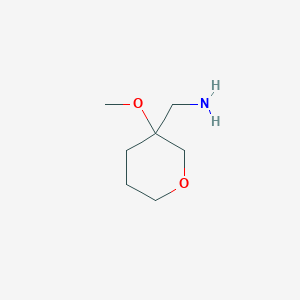

(3-Methoxyoxan-3-yl)methanamine is a secondary amine featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 3-position and a methanamine group.

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(3-methoxyoxan-3-yl)methanamine |

InChI |

InChI=1S/C7H15NO2/c1-9-7(5-8)3-2-4-10-6-7/h2-6,8H2,1H3 |

InChI Key |

KJSNBALHIYIATM-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCOC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyoxan-3-yl)methanamine typically involves the reaction of 3-methoxytetrahydro-2H-pyran with methanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyoxan-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives.

Scientific Research Applications

(3-Methoxyoxan-3-yl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Methoxyoxan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and properties derived from the evidence:

Table 1: Structural and Functional Comparison

Key Observations:

Ring Size and Substituent Effects: The oxane ring in this compound provides greater conformational flexibility compared to the five-membered oxolane in (3-Phenyloxolan-3-yl)methanamine HCl . The trimethoxy substitution on the phenyl ring in (2,4,6-Trimethoxyphenyl)methanamine increases steric hindrance and electron donation, which may influence its reactivity in nucleophilic reactions .

Hazard Profiles :

- (2,4,6-Trimethoxyphenyl)methanamine poses significant risks (H302: harmful if swallowed; H315: skin irritation; H318: eye damage) , whereas imidazole-containing analogs like [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl lack explicit hazard classifications, suggesting milder handling requirements .

Applications :

- Imidazole derivatives (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine HCl) are often explored for biological activity due to their heterocyclic aromaticity .

- Thiophene-containing analogs (e.g., (3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine HCl) may serve as intermediates in materials science or medicinal chemistry .

Solubility and Physicochemical Properties

While direct solubility data for this compound is unavailable, highlights that benzenemethanamine derivatives exhibit temperature- and pressure-dependent solubility in polar solvents like N,N-dimethylformamide . Methoxy groups generally enhance water solubility compared to non-polar substituents (e.g., phenyl or thiophene), suggesting that this compound may have moderate aqueous solubility.

Stereochemical Considerations

Enantiomers like (1R)-1-(3-Methoxyphenyl)ethanamine () demonstrate the importance of stereochemistry in pharmacological activity . Although this compound lacks reported stereochemical data, its chiral center at the oxane 3-position could influence its interactions in asymmetric synthesis or drug design.

Biological Activity

Introduction

(3-Methoxyoxan-3-yl)methanamine, also known as this compound hydrochloride, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

This compound is characterized by its oxane ring structure with a methoxy group. The synthesis typically involves the O-alkylation of hydroxylamine derivatives, with various methods optimized for yield and purity. Common synthetic routes include:

- O-Methylation of Acetone Oxime : Followed by hydrolysis to yield the desired product.

- Industrial Production : Involves large-scale synthesis with purification through crystallization or recrystallization to meet quality standards .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it may bind to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This interaction can lead to increased DNA strand breaks and apoptosis in cells, suggesting a potential role in cancer therapy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance:

| Cell Line | IC50 Value | Mechanism |

|---|---|---|

| HeLa | 226 µg/mL | Induction of apoptosis |

| A549 | 242.52 µg/mL | Cell cycle arrest |

These findings suggest that the compound may serve as a lead in developing new anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some extracts have shown promising results:

| Bacterial Strain | MIC Value |

|---|---|

| E. coli | 62.5 µg/mL |

| S. aureus | 78.12 µg/mL |

These results point towards its potential as an antimicrobial agent .

Case Studies and Research Findings

- Cancer Cell Studies : A study conducted on the effects of this compound on HeLa and A549 cells demonstrated significant inhibition of cell proliferation and induction of apoptosis at varying concentrations .

- Antibacterial Efficacy : Research evaluating the compound's antibacterial properties revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (3-Methyloxetan-3-yl)methanamine | Oxetane ring | Anticancer properties |

| (3S)-oxolan-3-ylmethanamine | Oxolan ring | Antimicrobial properties |

The unique substitution pattern on the oxane ring contributes to distinct chemical and biological properties, making it a valuable compound in research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.